molecular formula C17H13FN2O3 B2885903 N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 941949-64-0

N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No. B2885903
CAS RN: 941949-64-0
M. Wt: 312.3
InChI Key: FDAZSWCIFULPID-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications .


Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include starting materials, reaction conditions, catalysts, and yields .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and spectral properties .

Scientific Research Applications

Antimicrobial Applications

A series of carboxamides, including derivatives of quinolone, were synthesized and evaluated for their antimicrobial potential. The compounds demonstrated significant in vitro antibacterial and antifungal activities against a variety of pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The structure-activity relationship of these compounds highlighted their potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Radioligand Development for PET Imaging

Research on quinoline-2-carboxamide derivatives, including N-[methyl-11C] methylated versions, has been conducted to develop potential radioligands for visualization of peripheral benzodiazepine receptors (PBR) in vivo using positron emission tomography (PET). These derivatives showed high specific binding to PBR in various organs, suggesting their utility in PET imaging for studying PBR distribution and function in vivo (Matarrese et al., 2001).

Antibacterial Research

The antibacterial efficacy of various quinolone derivatives, including those with N-1 substituents, was studied. One compound demonstrated potent antibacterial activities against both Gram-positive and Gram-negative bacteria, outperforming known antibiotics like trovafloxacin against certain strains. The study emphasized the importance of structural modifications in enhancing antibacterial properties (Kuramoto et al., 2003).

Anti-Inflammatory and Immunomodulatory Activities

Research into gatifloxacin derivatives, including quinoline-3-carboxamide and carbohydrazide derivatives, identified compounds with significant anti-inflammatory and immunomodulatory activities. These compounds showed potent effects on the oxidative burst activity of phagocytes and T-cell proliferation, presenting a potential avenue for the development of new anti-inflammatory drugs (Sultana, Arayne, Naz, & Mesaik, 2013).

Anticancer Research

Quinoline derivatives have been studied for their potential as anticancer agents. For instance, fluoroquinolone-based 4-thiazolidinones showed promising antifungal and antibacterial activities, which could be leveraged in cancer research (Patel & Patel, 2010).

Safety and Hazards

This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c1-9-8-10(18)6-7-12(9)19-16(22)14-15(21)11-4-2-3-5-13(11)20-17(14)23/h2-8H,1H3,(H,19,22)(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAZSWCIFULPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

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